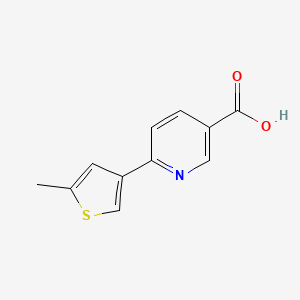
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H21NO2. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to a cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of Functional Groups: The amino and carboxylate groups are introduced through substitution reactions. For example, the amino group can be introduced via amination reactions using reagents like ammonia or amines.
Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane without functional groups.
Methylcyclohexane: Contains one methyl group attached to the cyclohexane ring.
Dimethylcyclohexane: Contains two methyl groups attached to the cyclohexane ring.
Uniqueness: Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(12)6-5-8(2)9(3)7-11/h8-9H,4-7,12H2,1-3H3 |
Clave InChI |
VKIWSYOCDMLLBN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(C(C1)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300476.png)
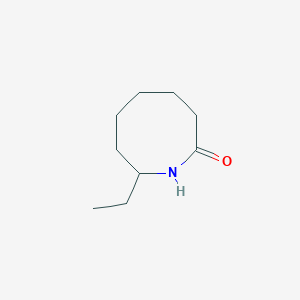
![2-Cyanospiro[3.4]octane-2-carboxylic acid](/img/structure/B13300490.png)
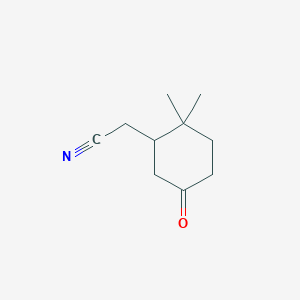
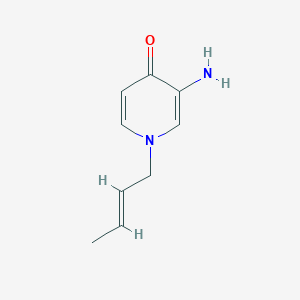
amine](/img/structure/B13300509.png)
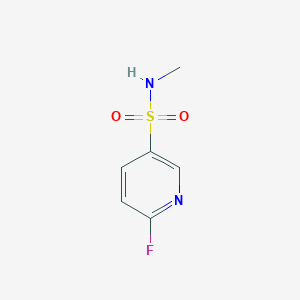

amine](/img/structure/B13300531.png)
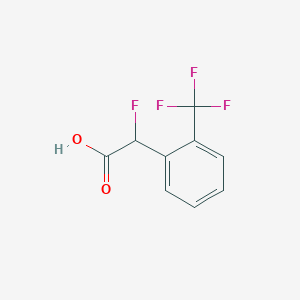
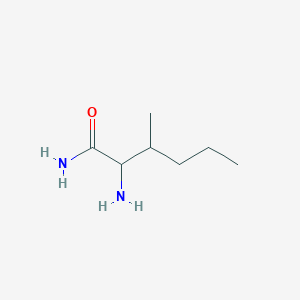
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
